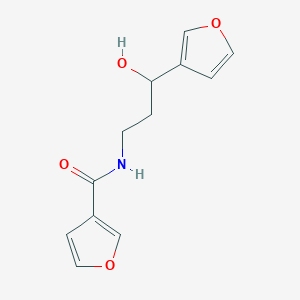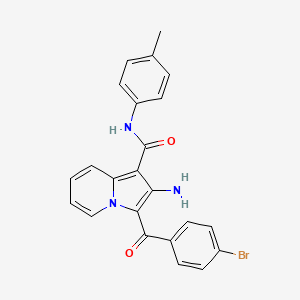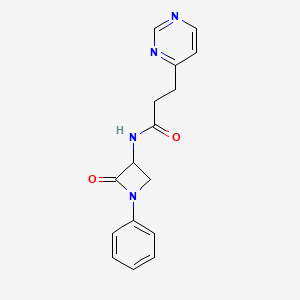
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique properties that make it an ideal candidate for use in scientific research.
作用機序
The mechanism of action of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is not fully understood. However, it is known to act by inhibiting specific enzymes and proteins that are involved in disease progression. The compound has also been shown to induce apoptosis, which is a process of programmed cell death that helps to eliminate damaged or diseased cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial growth. It also has a significant impact on the immune system, helping to boost the body's natural defenses against disease.
実験室実験の利点と制限
One of the main advantages of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is its versatility. The compound can be easily modified to suit specific research needs, making it an ideal candidate for use in various experiments. However, one of the limitations of this compound is its cost, which can be prohibitive for some researchers.
将来の方向性
There are several future directions for the use of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide in scientific research. One potential application is in the development of new cancer treatments. The compound has been shown to be effective against various types of cancer cells, and further research could lead to the development of new drugs that target specific cancer types.
Another potential application is in the development of new antibiotics. This compound has been shown to exhibit potent activity against various bacterial strains, including antibiotic-resistant strains. Further research could lead to the development of new antibiotics that are effective against these strains.
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. The compound has been shown to exhibit potent activity against various diseases, making it an ideal candidate for use in drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成法
The synthesis of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide involves a series of chemical reactions. The starting materials for the synthesis include 2-phenylglycinonitrile and 4-chloropyrimidine. The reaction proceeds through several steps, including reduction, cyclization, and acylation, to yield the final product.
科学的研究の応用
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide has numerous applications in scientific research. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit potent activity against various diseases, including cancer, inflammation, and bacterial infections.
特性
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-3-pyrimidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(7-6-12-8-9-17-11-18-12)19-14-10-20(16(14)22)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSAONPWSXAFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
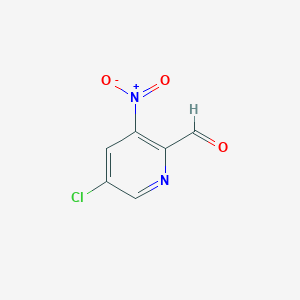
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
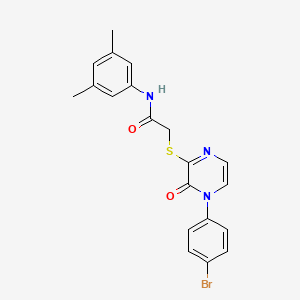
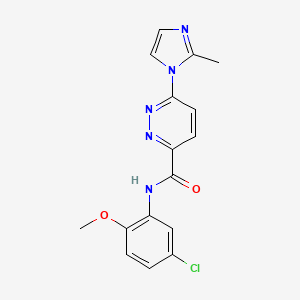

![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)



